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molecular formula C11H13FN2O4 B2743131 (3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester CAS No. 658700-15-3

(3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester

Cat. No. B2743131
M. Wt: 256.233
InChI Key: WGKWEHCWQLJIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138420B2

Procedure details

Diphenylphosphorylazide (5.5 mmol, 1.5 g) was added to a solution of 3-fluoro-4-nitrobenzoic acid (5.4 mmol, 1 g) and triethylamine (5.6 mmol, 0.8 mL) in a 1:1 mixture of tert-butyl alcohol/dioxane (60 mL). The reaction mixture was refluxed for 2 days at 95° C. and the solvent was evaporated to give an oily residue. The residue was taken up in ethyl acetate (100 mL) and washed with 10% citric acid, 1N NaOH, brine and H2O. Evaporation of solvent afforded an orange residue that was subsequently purified by flash chromatography eluting with ethyl acetate/hexane to afford (tert-butoxy)-N-(3-fluoro-4-nitrophenyl)carboxamide (1.75 mmol, 0.45 g, yield 32%). 3-Fluoro-4-nitroaniline (0.36 g, 2.3 mmol) was isolated as a byproduct. Treatment of (tert-butoxy)-N-(3-fluoro-4-nitrophenyl)carboxamide with trifluoroacetic acid in methylene chloride afforded additional 3-fluoro-4-nitroaniline.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
tert-butyl alcohol dioxane
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.[F:18][C:19]1[CH:20]=[C:21]([CH:25]=[CH:26][C:27]=1[N+:28]([O-:30])=[O:29])C(O)=O.C([N:33]([CH2:36]C)CC)C.[C:38]([OH:42])([CH3:41])([CH3:40])[CH3:39].[O:43]1CCOCC1>C(OCC)(=O)C>[C:38]([O:42][C:36]([NH:33][C:21]1[CH:25]=[CH:26][C:27]([N+:28]([O-:30])=[O:29])=[C:19]([F:18])[CH:20]=1)=[O:43])([CH3:41])([CH3:40])[CH3:39] |f:3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
tert-butyl alcohol dioxane
Quantity
60 mL
Type
reactant
Smiles
C(C)(C)(C)O.O1CCOCC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give an oily residue
WASH
Type
WASH
Details
washed with 10% citric acid, 1N NaOH, brine and H2O
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent
CUSTOM
Type
CUSTOM
Details
afforded an orange residue that
CUSTOM
Type
CUSTOM
Details
was subsequently purified by flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.75 mmol
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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